3-Amino-4-(propan-2-yloxy)benzoic acid

Descripción general

Descripción

Molecular Structure Analysis

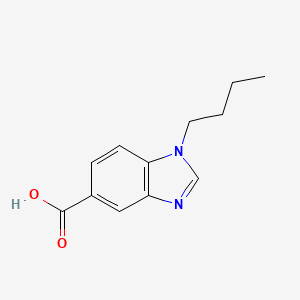

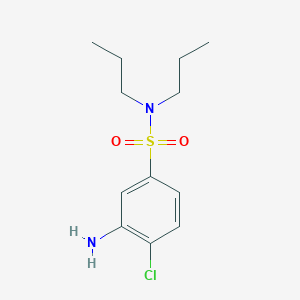

The molecular formula of 3-Amino-4-(propan-2-yloxy)benzoic acid is C10H13NO3 . The InChI code is 1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-(propan-2-yloxy)benzoic acid is 195.22 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Biosynthesis of Natural Products

- Biosynthesis of AHBA-Derived Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for many natural products, including ansamycins, saliniketals, and mitomycins. The review provides insights into the biosynthesis of these compounds from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Fluorescence Probes and Detection of Reactive Oxygen Species

- Development of Novel Fluorescence Probes : Novel fluorescence probes, HPF and APF, have been designed to detect highly reactive oxygen species (hROS). These compounds are derivatives of benzoic acid and show potential in various biological and chemical applications (Setsukinai et al., 2003).

Microbial Biosynthesis and Metabolic Engineering

- Microbial Biosynthesis of 3-Amino-Benzoic Acid : The study established a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose. It highlights the application of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, including benzoic acid variants, have been studied for their corrosion inhibiting effects on steel in acidic solutions. This research highlights the utility of these compounds in industrial applications (Hu et al., 2016).

Applications in Pseudopeptide Synthesis

- Synthesis of Novel Amino Acids for Pseudopeptide Synthesis : The novel unnatural amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) shows promise as a building block in the synthesis of peptidomimetics. It represents the potential of benzoic acid derivatives in combinatorial chemistry (Pascal et al., 2000).

Crystallography and Magnetism Studies

- Crystallography of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid : This study investigates the crystal structure and magnetic properties of a specific benzoic acid derivative, providing insights into its physical properties and potential applications (Baskett & Lahti, 2005).

Polymers and Advanced Technologies

- Doping of Polyaniline with Benzoic Acid Derivatives : This research explores the use of benzoic acid and its derivatives as dopants for polyaniline, contributing to advancements in materials science and polymer technology (Amarnath & Palaniappan, 2005).

Liquid Crystal Chemistry

- Liquid-Crystalline Complexes of Benzoic Acid Derivatives : The study investigates the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, indicating their potential in nanotechnology and material science (Kishikawa, Hirai, & Kohmoto, 2008).

Enantioselective Synthesis in Chemistry

- Enantioselective Synthesis of β-Alanine Derivatives : This research demonstrates the synthesis of 3-aminopropanoic acid derivatives, providing insights into the enantioselective synthesis of aromatic amino acids (Arvanitis et al., 1998).

Antibacterial Research

- Antibacterial Activity of Schiff Bases from 4-Aminobenzoic Acid : The study explores the potential antibacterial properties of various Schiff bases derived from 4-aminobenzoic acid, demonstrating the medicinal chemistry applications of benzoic acid derivatives (Parekh et al., 2005).

Safety And Hazards

The safety information available indicates that 3-Amino-4-(propan-2-yloxy)benzoic acid may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

3-amino-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAGHMRDAHWMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(propan-2-yloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)

![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)

![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)

![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)